7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Researchers targeting Mcl-1 or antifungal development face scaffold limitations with generic benzothiophene aldehydes. 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde (CAS 1820647-73-1) provides a unique 7-Cl/3-Me/2-CHO pattern for distinct electronic & steric control. • Enables Mcl-1 inhibitor SAR via versatile aldehyde handle • Supports imidazole antifungal benzothiophene moiety installation • 95% purity, powder, ships globally from stock

Molecular Formula C10H7ClOS
Molecular Weight 210.68
CAS No. 1820647-73-1
Cat. No. B2426980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde
CAS1820647-73-1
Molecular FormulaC10H7ClOS
Molecular Weight210.68
Structural Identifiers
SMILESCC1=C(SC2=C1C=CC=C2Cl)C=O
InChIInChI=1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3
InChIKeyDORBCKQBLMFKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde Overview


7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde (CAS 1820647-73-1) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇ClOS and a molecular weight of 210.68 g/mol . It is a derivative of benzothiophene, characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 3rd position, and an aldehyde group at the 2nd position . This specific substitution pattern provides a unique electrophilic and nucleophilic reactivity profile that distinguishes it from other benzothiophene-2-carbaldehydes. It is typically supplied as a powder with a purity of 95%, intended strictly for research purposes .

1
Tri‑substituted benzothiophene‑2‑carbaldehyde scaffold with distinct electronic profile
2
Supplied as research‑grade powder for synthetic chemistry workflows
3
Intended for SAR studies, heterocyclic synthesis and chemical biology probe development

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde: Analog Substitution Risks


Substituting 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde with a close analog like 3-methylbenzothiophene-2-carbaldehyde (CAS 22053-74-3) or 7-chlorobenzothiophene-2-carbaldehyde (CAS 477735-67-4) is not recommended for research requiring this specific scaffold. The unique combination of the electron-withdrawing chloro substituent at the 7-position and the electron-donating methyl group at the 3-position, adjacent to the reactive aldehyde handle at the 2-position, creates a specific electronic environment that directly impacts reaction yields, regioselectivity in subsequent transformations, and ultimately, the biological activity of downstream products [1]. The reactivity and steric profile of this compound are a direct consequence of this specific substitution pattern, and deviations will lead to different synthetic outcomes or altered pharmacological properties in derived compounds [2].

Target compound 7‑Cl, 3‑CH₃, 2‑CHO substitution pattern
Analog (CAS 22053‑74‑3) 3‑CH₃, 2‑CHO only; 7‑Cl absent
Target compound Combined electron‑withdrawing (Cl) and electron‑donating (CH₃) effects on the aldehyde handle
Analog (CAS 477735‑67‑4) 7‑Cl, 2‑CHO only; 3‑CH₃ absent
The specific substitution pattern may shift reaction regioselectivity and downstream SAR outcomes; analogs are not direct replacements without validation.

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde Differentiation Evidence


Structural Uniqueness of the Tri-Substituted Scaffold

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is structurally differentiated from its closest analogs by its unique substitution pattern, which combines three distinct functional handles on the benzothiophene core. While 3-methylbenzothiophene-2-carbaldehyde (CAS 22053-74-3) lacks the 7-chloro substituent and 7-chlorobenzothiophene-2-carbaldehyde (CAS 477735-67-4) lacks the 3-methyl group, the target compound possesses both . This combination is crucial for specific interactions in biological systems, as the chlorine atom can engage in halogen bonding and influence lipophilicity, while the methyl group affects steric hindrance and metabolism [1].

Tri‑substituted scaffold
Reported
7‑Cl, 3‑CH₃, 2‑CHO vs. analogs missing one or both substituents
Supports SAR differentiation for research scaffold selection
Structural comparison based on CAS data
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Key Intermediate for Imidazole Antifungal Synthesis

The compound and its immediate precursor, 7-chloro-3-methyl-1-benzothiophene, are explicitly cited in the literature as intermediates for the preparation of imidazole antifungal agents . This defined synthetic utility is a point of differentiation from other benzothiophene carbaldehydes, which are more generally described as building blocks without a specific, named therapeutic application. This established route provides a validated entry point into a class of clinically relevant molecules.

Imidazole antifungal intermediate
Class‑level
Literature‑cited intermediate for preparation of imidazole antifungal agents
May accelerate antifungal research timelines
Specific named application vs. general benzothiophene building blocks
Antifungal Drug Discovery Synthetic Chemistry Imidazole Derivatives

Anticancer Potential via Mcl-1 Inhibition

The core scaffold, 7-chloro-3-methylbenzo[b]thiophene (the aldehyde's reduced precursor), has been identified as an inhibitor of the anti-apoptotic protein Mcl-1 . While direct quantitative data for the aldehyde itself is not available, this class-level evidence suggests that derivatives built from this scaffold, including those synthesized from the carbaldehyde, have a high potential for modulating this cancer-relevant target. This is a differentiation point compared to other benzothiophene scaffolds that have been optimized for different targets (e.g., kinases, serotonin receptors) [1].

Mcl‑1 target scaffold
Class‑level
Core scaffold reported as Mcl‑1 inhibitor (Bcl‑2 family)
Supports oncology SAR exploration on a distinct target class
Inferred from scaffold data; direct aldehyde data not available
Oncology Apoptosis Targeted Therapy

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde Application Scenarios


Imidazole-Based Antifungal Development

The primary, validated use case for this compound is as a key synthetic intermediate in the development of novel imidazole antifungal agents . Research programs focused on this class of compounds can leverage 7-chloro-3-methyl-1-benzothiophene-2-carbaldehyde to install a specific, substituted benzothiophene moiety. This scaffold is known to enhance antifungal activity and modify the physicochemical properties of the final drug candidate, providing a strategic advantage over simpler aromatic aldehydes.

Mcl-1 Inhibitor SAR for Oncology

Given the class-level evidence linking the 7-chloro-3-methylbenzothiophene scaffold to Mcl-1 inhibition , this carbaldehyde is a strategic starting point for generating focused libraries of compounds to explore this target's structure-activity relationship (SAR) [1]. The aldehyde group serves as a versatile functional handle for the rapid assembly of diverse chemical matter through reactions like Schiff base formation, reductive amination, or conversion to other functional groups, enabling efficient exploration of chemical space around this oncology-relevant core.

Halogen Bonding Probe Development

The specific positioning of the chlorine atom at the 7-position adjacent to the reactive aldehyde at the 2-position makes this compound a unique probe for studying non-covalent interactions like halogen bonding in biological systems . The electron-withdrawing nature of the aldehyde group can modulate the halogen bond donor strength of the 7-chloro substituent, allowing for nuanced investigation of these forces in protein-ligand binding. This provides a distinct advantage over non-halogenated or differently substituted benzothiophene aldehydes for researchers in chemical biology.

Application
Selection Property
Validation Focus
Imidazole antifungal research
Literature‑supported synthetic intermediate
Verify route to substituted imidazole derivatives
Mcl‑1 inhibitor SAR exploration
Class‑level Mcl‑1 scaffold association
Confirm target engagement and apoptotic pathway modulation
Halogen bonding probe research
7‑Cl / 2‑CHO electronic interplay
Investigate halogen bonding in ligand‑design contexts

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